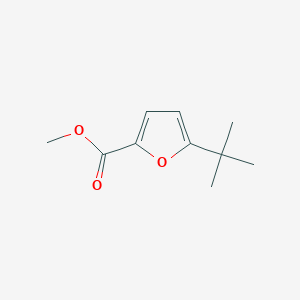
Amezepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amezepine is a tricyclic antidepressant that was never marketed. It is a chemical compound with the molecular formula C18H20N2 and a molar mass of 264.372 g·mol−1 . This compound belongs to the class of dibenzazepines and is structurally related to other tricyclic antidepressants .
Preparation Methods
The synthesis of Amezepine involves several steps, starting with the formation of the dibenzazepine core. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, as well as scaling up the process for large-scale manufacturing .
Chemical Reactions Analysis
Amezepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
In chemistry, it serves as a model compound for studying the reactivity and properties of tricyclic antidepressants . In biology and medicine, Amezepine has been investigated for its potential therapeutic effects, although it was never marketed as a drug . Its structural similarity to other tricyclic antidepressants makes it a valuable compound for studying the mechanisms of action and pharmacological properties of this class of drugs . Additionally, this compound may have applications in the development of new antidepressant therapies and in the study of drug metabolism and interactions .
Mechanism of Action
The mechanism of action of Amezepine involves its interaction with neurotransmitter systems in the brain. Like other tricyclic antidepressants, this compound is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . This action is thought to contribute to its antidepressant effects. This compound may also interact with other molecular targets and pathways involved in mood regulation and neural signaling .
Comparison with Similar Compounds
Amezepine is structurally similar to other tricyclic antidepressants, such as imipramine and amitriptyline . it has unique features that distinguish it from these compounds. For example, this compound has a different substitution pattern on the tricyclic core, which may influence its pharmacological properties and reactivity . Similar compounds include imipramine, amitriptyline, and nortriptyline, all of which share the tricyclic structure but differ in their specific chemical modifications and therapeutic applications .
Properties
CAS No. |
60575-32-8 |
|---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine |
InChI |
InChI=1S/C18H20N2/c1-19-12-11-14-13-15-7-3-5-9-17(15)20(2)18-10-6-4-8-16(14)18/h3-10,13,19H,11-12H2,1-2H3 |
InChI Key |
MHBXHCOUWYQAFZ-UHFFFAOYSA-N |
SMILES |
CNCCC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C |
Canonical SMILES |
CNCCC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C |
Key on ui other cas no. |
60575-32-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Ethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1606839.png)







